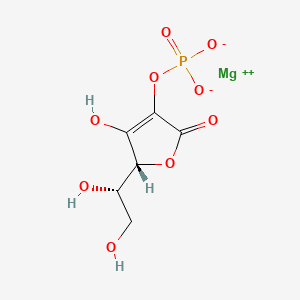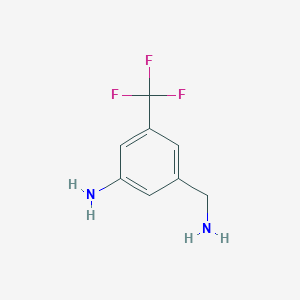
3-(Aminomethyl)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is an organic compound with the empirical formula C8H9F3N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” is 190.17 . The InChI code is 1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be predicted to interpret the orbital overlapping and the possibility of charge transfer within the molecule .Physical And Chemical Properties Analysis
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is a solid substance . It is insoluble in water and denser than water .Wissenschaftliche Forschungsanwendungen
Metal-Free Amination in Organic Synthesis
3-(Aminomethyl)-5-(trifluoromethyl)aniline: serves as a key intermediate in metal-free amination reactions. Researchers have developed a simple and efficient annulation reaction involving this compound, which results in a series of 3-trifluoromethyl aniline derivatives . This process is significant for creating complex nitrogen-containing molecules without the need for metal catalysts, which is beneficial for green chemistry.
Trifluoromethylarylation of Alkenes
The compound is utilized in the trifluoromethylarylation of alkenes, a reaction that introduces both an aromatic and an aliphatic motif into alkenes . This method is notable for its selectivity and efficiency, achieved without additives or transition metals, and highlights the role of hexafluoroisopropanol (HFIP) as a solvent that enables this unique reactivity .
Proteomics Research
In proteomics, 3-(Aminomethyl)-5-(trifluoromethyl)aniline is used as a specialty chemical for various research applications. It’s particularly valuable in studies involving protein interactions and modifications, where its unique chemical properties can be leveraged to study protein dynamics .
Safety and Hazards
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is classified as a combustible solid . It is harmful if swallowed or in contact with skin . It is also fatal if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.
Mode of Action
The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like 3-(Aminomethyl)-5-(trifluoromethyl)aniline, to functionalize alkenes .
Biochemical Pathways
The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .
Result of Action
The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .
Action Environment
The action of 3-(Aminomethyl)-5-(trifluoromethyl)aniline is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQNQVAKBKTESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-(trifluoromethyl)aniline | |
CAS RN |
1233324-80-5 |
Source


|
| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

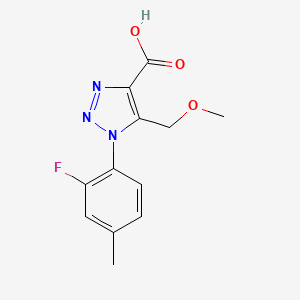
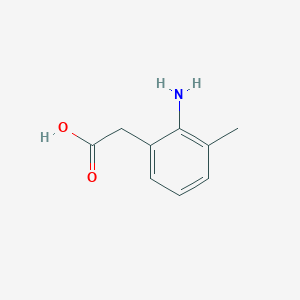
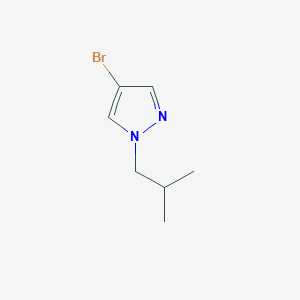
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
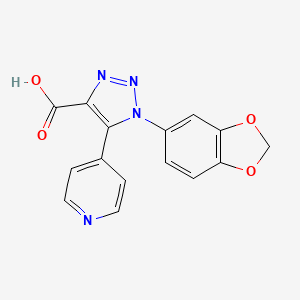
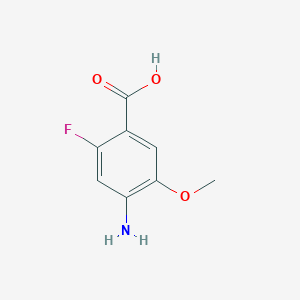
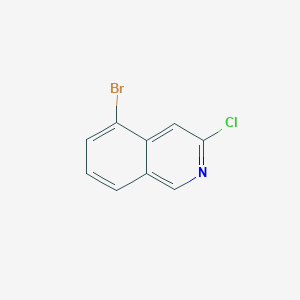

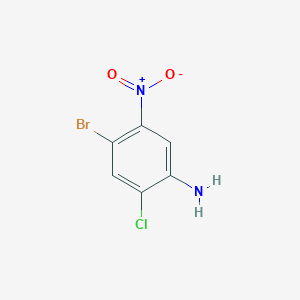

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
